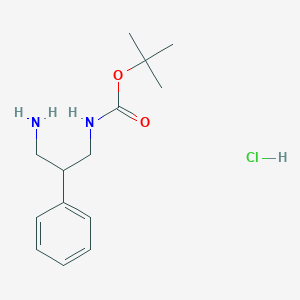

tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.8 g/mol . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique properties and has garnered significant interest in various fields of scientific research .

Preparation Methods

The synthesis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-2-phenylpropyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride can be compared with other similar compounds, such as:

tert-butyl N-(3-amino-2-phenylpropyl)carbamate: This compound lacks the hydrochloride group and has different solubility and stability properties.

tert-butyl N-(3-amino-2-phenylpropyl)carbamate acetate: This compound has an acetate group instead of a hydrochloride group, leading to variations in its chemical behavior and applications.

tert-butyl N-(3-amino-2-phenylpropyl)carbamate sulfate: The presence of a sulfate group in this compound results in distinct chemical and physical properties compared to the hydrochloride derivative.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.

Biological Activity

tert-Butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form stable complexes with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C14H23ClN2O2

- Molar Mass : 286.8 g/mol

The structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors. Its unique combination of hydrophobic and hydrophilic characteristics enhances its versatility in chemical and biological applications.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways within cells through competitive or non-competitive inhibition.

Interactions are facilitated through hydrogen bonding and hydrophobic interactions, which are critical for stabilizing the compound's binding to target proteins.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Enzyme Interactions :

- The compound has been used in studies investigating enzyme mechanisms, particularly in stabilizing enzyme-substrate complexes.

- It has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

-

Pharmacological Effects :

- Compounds structurally similar to this compound have demonstrated anti-inflammatory and analgesic properties in preliminary studies.

- Its application in drug development is supported by findings suggesting that it may influence receptor signaling pathways relevant to pain and inflammation.

Study 1: Enzyme Inhibition

A study explored the binding affinity of this compound to a specific enzyme involved in metabolic regulation. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Study 2: Receptor Modulation

In another investigation, the compound was tested for its ability to modulate receptor activity related to pain signaling. The findings revealed that it could effectively reduce receptor activation, indicating its potential use as an analgesic agent.

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl carbamate | C5H11NO2 | Simpler structure without phenyl group; primarily used as a protecting group |

| tert-Butyl (2-amino-3-phenylpropyl)carbamate | C14H22N2O2 | Lacks hydrochloride salt; more hydrophobic properties |

| (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate | C14H22N2O2 | Chiral variant; may exhibit different biological activities due to stereochemistry |

The uniqueness of this compound lies in its specific structure that combines both hydrophobic and hydrophilic characteristics, enhancing its versatility in chemical and biological applications.

Properties

Molecular Formula |

C14H23ClN2O2 |

|---|---|

Molecular Weight |

286.80 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-2-phenylpropyl)carbamate;hydrochloride |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3,(H,16,17);1H |

InChI Key |

YJWOPTOKJUCEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.